Product packaging for 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline(Cat. No.:CAS No. 920493-29-4)

2-[N-(Pyridin-2-yl)ethanimidoyl]aniline

Cat. No.: B12614046
CAS No.: 920493-29-4
M. Wt: 211.26 g/mol
InChI Key: SBJUZVGAJKKTCF-UHFFFAOYSA-N
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Description

2-[N-(Pyridin-2-yl)ethanimidoyl]aniline is a synthetic organic compound of interest in advanced chemical and pharmaceutical research. The structure of this molecule, which incorporates pyridine and aniline moieties linked through an ethanimidoyl functional group, suggests potential as a versatile building block or intermediate in synthetic chemistry . Compounds with similar structural frameworks, such as those featuring pyridinyl and aniline groups, have demonstrated significant utility as directing groups in transition metal-mediated C-H bond functionalization reactions . Furthermore, structurally related Schiff base compounds are known to act as effective ligands for various metal ions, including zinc, forming complexes that are explored for their potential biological activities . The specific research value, mechanism of action, and detailed applications for this compound are areas awaiting further investigation and characterization by the scientific community. This product is designated For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for use in humans, animals, or as a diagnostic or therapeutic agent. Researchers are responsible for ensuring the safe handling, storage, and disposal of this chemical in accordance with their institution's guidelines and all applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3 B12614046 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline CAS No. 920493-29-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920493-29-4

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

2-(C-methyl-N-pyridin-2-ylcarbonimidoyl)aniline

InChI

InChI=1S/C13H13N3/c1-10(11-6-2-3-7-12(11)14)16-13-8-4-5-9-15-13/h2-9H,14H2,1H3

InChI Key

SBJUZVGAJKKTCF-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=N1)C2=CC=CC=C2N

Origin of Product

United States

Contextualization of 2 N Pyridin 2 Yl Ethanimidoyl Aniline Within Schiff Base Chemistry and N Donor Ligands

The compound 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline is a prime example of a Schiff base. Schiff bases, named after Hugo Schiff who first described them in 1864, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. nih.govnih.gov They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. acs.org In the case of this compound, its synthesis would logically involve the reaction of 2-acetylpyridine (B122185) with 2-aminophenylamine (o-phenylenediamine).

Schiff bases are a cornerstone of coordination chemistry, functioning as ligands that can bind to metal ions to form coordination complexes. jocpr.com The nitrogen atom of the imine group possesses a lone pair of electrons, making it a Lewis base capable of donating this electron pair to a metal center, which acts as a Lewis acid. nih.gov The compound this compound is an N-donor ligand, meaning it coordinates to a metal ion through its nitrogen atoms. Specifically, it can act as a bidentate ligand, utilizing the nitrogen from the pyridine (B92270) ring and the imine nitrogen to chelate a single metal ion. This chelation results in the formation of a stable five-membered ring, a common feature in coordination complexes involving such ligands.

Theoretical Frameworks of Ligand Design for Multidentate Coordination

The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complex are intrinsically linked to the structure of the coordinating ligands. Multidentate ligands, which can bind to a metal ion through more than one donor atom, are of particular interest due to the "chelate effect." mdpi.comepa.gov This effect describes the enhanced stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. epa.gov The increased stability is primarily due to a favorable entropy change upon chelation. researchgate.net

The design of a ligand like 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline incorporates several key principles of multidentate ligand design:

Donor Atom Selection: The choice of nitrogen as the donor atom is significant. Nitrogen is a common donor in coordination chemistry, and the combination of a pyridyl and an imino nitrogen provides a hard-soft donor set, which can influence the selectivity for certain metal ions.

Backbone Rigidity: The aromatic pyridine (B92270) and aniline (B41778) rings provide a degree of rigidity to the ligand backbone. This pre-organization of the ligand can reduce the entropic penalty upon coordination, further enhancing complex stability. epa.gov

Steric and Electronic Tuning: The substituents on both the pyridine and aniline rings can be readily modified. This allows for the fine-tuning of the steric hindrance around the metal center and the electronic properties (donor/acceptor capabilities) of the ligand, which in turn can influence the reactivity and catalytic activity of the resulting metal complex.

Catalytic Applications of 2 N Pyridin 2 Yl Ethanimidoyl Aniline Complexes

Ligand Design Principles for Enhanced Catalytic Activity

The efficacy of a metal complex in catalysis is profoundly influenced by the design of its coordinating ligands. For catalysts based on 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline, the key design principles revolve around modifying the steric and electronic environment around the metal center to enhance activity, selectivity, and stability.

Detailed research findings indicate that the structure of the iminopyridine ligand has a direct impact on the catalytic performance of its metal complexes. Steric hindrance, introduced by bulky substituents on the aniline (B41778) ring, plays a crucial role. For instance, in the transfer hydrogenation of ketones catalyzed by Nickel(II) complexes, ligands with bulky 2,6-diisopropyl groups on the aniline moiety exhibit different catalytic activities compared to those with smaller 2,6-dimethyl groups. researchgate.net This demonstrates that modulating the steric bulk can control substrate access to the catalytic site and influence the reaction's turnover number. researchgate.net

Furthermore, the electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on either the pyridine (B92270) or the aniline ring. These modifications alter the electron density at the metal center, which in turn affects its reactivity and the stability of catalytic intermediates. In the context of palladium(II) complexes used for ethylene (B1197577) polymerization, the nature of the alkyl substituent on the imino nitrogen was found to influence the molecular weight of the resulting polymer and the catalyst's optimal activity level. wikipedia.org

Table 1: Comparison of Iminopyridine Ligands for Ni(II)-Catalyzed Transfer Hydrogenation of Ketones This table illustrates how modifications to the ligand structure influence catalytic outcomes, based on findings from related iminopyridine systems.

Ligand Name Substituent on Aniline Ring Relative Catalytic Activity Reference
2,6-diisopropyl-N-[(pyridin-2-yl) ethylidene]aniline 2,6-diisopropyl Moderate researchgate.net
2,6-dimethyl-N-[(pyridin-2-yl) ethylidene] aniline 2,6-dimethyl Moderate researchgate.net
N-[(pyridin-2-yl) methylene] aniline Unsubstituted Moderate researchgate.net

Organic Transformation Catalysis

Complexes of this compound and its derivatives are effective catalysts for a wide array of important organic reactions.

C-H Functionalization and Amination Reactions

A significant application of this ligand family is in directing C-H bond functionalization, a powerful strategy for streamlining the synthesis of complex molecules. The parent compound, 2-(Pyridin-2-yl)aniline , has been successfully employed as a removable directing group to facilitate the amination of sp² C-H bonds. mdpi.com In a process mediated by cupric acetate, this auxiliary directs the amination to the β-position of benzamide (B126) derivatives. mdpi.com This method is notable for its good functional group tolerance and its operation in the air. mdpi.com The reaction proceeds in moderate to good yields with a variety of amines, showcasing the utility of the pyridine-aniline scaffold in activating otherwise inert C-H bonds. mdpi.com

Table 2: Cupric Acetate-Mediated C-H Amination using 2-(Pyridin-2-yl)aniline as a Directing Group

Substrate Amine Source Yield Reference
N-(2-(pyridin-2-yl)phenyl)benzamide Various amines Moderate to Good mdpi.com
N-(2-(pyridin-2-yl)phenyl)benzamide Formamide Quinazolinone product mdpi.com
N-(2-(pyridin-2-yl)phenyl)benzamide 5-nitroindole Quinazolinone product mdpi.com

Hydrogenation Reactions (e.g., selective hydrogenation)

In the field of hydrogenation, nickel(II) complexes derived from iminopyridine ligands, such as 2,6-diisopropyl-N-[(pyridin-2-yl) ethylidene]aniline, have proven to be effective catalysts for the transfer hydrogenation of various ketones. researchgate.net These catalysts demonstrate moderate activity, achieving turnover numbers (TON) up to 126 with a catalyst loading of 0.5 mol%. researchgate.net The catalytic activity is influenced by both the structure of the complex and the nature of the ketone substrate. researchgate.net Such systems are valuable for the reduction of carbonyl compounds to alcohols, a fundamental transformation in organic chemistry.

Table 3: Catalytic Activity of an Iminopyridine Ni(II) Complex in Transfer Hydrogenation Data represents findings for a complex with a ligand structurally similar to this compound.

Ketone Substrate Turnover Number (TON) Catalyst Loading Reference
Acetophenone (B1666503) up to 126 0.5 mol% researchgate.net
Various ketones Moderate activities 0.5 mol% researchgate.net

Oxidation and Epoxidation Catalysis

While direct studies on this compound complexes for oxidation are specific, related pyridine-containing ligand complexes show significant promise. For example, iron(II) complexes with pyridine-containing macrocycles efficiently catalyze the epoxidation of olefins like cyclooctene (B146475) and 1-decene (B1663960) using hydrogen peroxide as the oxidant under mild conditions. nih.gov The reaction's success is dependent on the presence of non-coordinating acids. nih.gov Similarly, palladium(II) complexes with tripodal aminopyridine ligands are highly efficient catalysts for the selective benzylic C-H oxidation of various substrates to their corresponding ketones, using peracetic acid as the oxidant. rsc.org These related systems highlight the potential of metal complexes with pyridine-imine scaffolds to function as robust oxidation catalysts.

Table 4: Epoxidation of Olefins Catalyzed by a Pyridine-Containing Iron(II) Complex

Olefin Oxidant Conditions Outcome Reference
Cyclooctene Hydrogen Peroxide Mild, with non-coordinating acid Efficient epoxidation nih.gov
1-Decene Hydrogen Peroxide Mild, with non-coordinating acid Efficient epoxidation nih.gov

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

The pyridine and imine functionalities within the this compound ligand scaffold make its metal complexes intriguing candidates for catalyzing cycloaddition reactions. Research on related structures has demonstrated the viability of such transformations. For instance, copper-catalyzed formal aza-[3+2] cycloaddition reactions of pyridine derivatives with α-diazo oxime ethers have been developed to synthesize N-heterobicyclic compounds like imidazopyridines. nih.gov This reaction proceeds through the generation of an α-imino Cu-carbenoid intermediate. nih.gov

Additionally, a one-pot, three-component [3+2] cycloaddition to form pyrrolidine-fused scaffolds has been shown to be compatible with substrates like 2-aminopyridine (B139424). acs.org This reaction highlights the critical role of ternary copper(II) complex formation in mediating the cycloaddition. acs.org These examples strongly suggest that complexes of this compound could be effectively employed in mediating similar [3+2] cycloaddition pathways to construct complex heterocyclic systems.

Other Coupling and Condensation Reactions

Complexes derived from ligands related to this compound have also been utilized in various C-C and C-N bond-forming coupling and condensation reactions. Palladium(II) complexes with similar tridentate N,N,N-ligands have been employed as effective catalysts in Suzuki-Miyaura couplings, achieving good to excellent yields for the formation of biaryls. wikipedia.org

Furthermore, the pyridine-aniline framework itself is often synthesized through catalytic coupling reactions. A notable method involves a Pd/C-ethylene catalyzed system to produce 2-(pyridin-2-yl)phenols and 2-(pyridin-2-yl)anilines from 2-(pyridin-2-yl)cyclohexan-1-ones. nih.gov Another versatile strategy for pyridine ring construction is the Hantzsch-type synthesis, which can involve an oxidative coupling of β-enamine carbonyl compounds. sigmaaldrich.com These synthetic routes underscore the central role of coupling and condensation reactions in the chemistry of this ligand class and its derivatives.

Electrocatalysis and Photocatalysis Applications

The fields of electrocatalysis and photocatalysis are at the forefront of sustainable energy and chemical synthesis, focusing on the use of electricity or light to drive chemical reactions. Schiff base complexes, due to their electronic tunability and stability, are promising candidates for these applications.

Electrocatalysis often involves the use of molecular complexes to facilitate reactions such as the hydrogen evolution reaction (HER) or the reduction of carbon dioxide. For instance, research on various Schiff base complexes has demonstrated their potential in HER. mdpi.comresearchgate.netnih.govresearchgate.net A study on a binuclear nickel(II) Schiff base complex highlighted the role of electronegative heteroatoms (nitrogen and oxygen) in the ligand framework in enhancing proton affinity, which is crucial for efficient hydrogen production. mdpi.com This complex exhibited remarkable activity with a Faradaic efficiency of nearly 100% for hydrogen evolution. mdpi.com Similarly, cobalt and copper-based Schiff base complexes have also been investigated as electrocatalysts for proton reduction. researchgate.netnih.govresearchgate.net

The general mechanism for electrocatalytic hydrogen evolution by a molecular complex involves the reduction of the metal center, followed by protonation and subsequent release of hydrogen gas. The ligand, such as This compound , can play a pivotal role by acting as a proton relay and by modulating the electronic properties of the metal center to optimize the energetics of the catalytic cycle.

Photocatalysis utilizes light to generate a catalytically active species. This is often achieved in a system comprising a photosensitizer, a catalyst, and a sacrificial electron donor. magtech.com.cnnih.gov Schiff base complexes can function as the catalyst, and in some cases, even as the photosensitizer. Applications in photocatalysis include organic transformations and CO2 reduction. magtech.com.cnnih.govacs.orgnih.gov For example, platinum(II) Schiff base complexes have been successfully employed as photocatalysts for cross-dehydrogenative coupling reactions under visible light. nih.gov In the context of CO2 reduction, iron and cobalt complexes with polypyridine-type ligands have shown high efficiency and selectivity. magtech.com.cnacs.org While not Schiff bases in the strictest sense, these examples underscore the potential of ligands containing pyridine moieties in photocatalytic systems.

A hypothetical photocatalytic cycle involving a complex of This compound could involve the absorption of light by a photosensitizer, which then transfers an electron to the metal complex. This reduced metal complex could then activate a substrate, such as CO2, leading to its conversion to valuable products like carbon monoxide or formic acid.

The following table summarizes the performance of some representative Schiff base complexes in electrocatalysis and photocatalysis, providing a benchmark for the potential of new complexes in these fields.

Complex/System Application Key Performance Metrics Reference
Binuclear Nickel(II) Schiff BaseElectrocatalytic HER~100% Faradaic Efficiency at -0.4 V vs. RHE mdpi.com
Cobalt(III) Schiff Base ComplexElectrocatalytic HEROverpotential: 350 mV, TOF: 420 s⁻¹ nih.gov
Mononuclear Fe(III) Schiff BasePhotocatalytic HER>1700 turnovers over 40 hours rsc.org
[Co(qpy)(OH₂)₂]²⁺ / Ru(bpy)₃²⁺Photocatalytic CO₂ ReductionTON for CO: up to 2660, Selectivity: 98% acs.org
Platinum(II) Schiff Base (Pt3)Photocatalytic CDC ReactionsGood to excellent yields nih.gov

HER: Hydrogen Evolution Reaction; RHE: Reversible Hydrogen Electrode; TOF: Turnover Frequency; TON: Turnover Number; qpy: quaterpyridine; bpy: bipyridine; CDC: Cross-Dehydrogenative Coupling.

Comparative Studies: Homogeneous versus Heterogeneous Catalytic Systems

The choice between a homogeneous and a heterogeneous catalytic system is a critical consideration in the design of industrial chemical processes. Both approaches have distinct advantages and disadvantages, and the optimal choice depends on the specific reaction and desired outcomes. qsstudy.comlibretexts.org

Homogeneous Catalysis

In a homogeneous system, the catalyst, in this case, a soluble complex of This compound , is in the same phase as the reactants. qsstudy.com

Advantages:

High Activity and Selectivity: The active sites of the catalyst are well-defined and uniformly accessible to the reactants, often leading to higher reaction rates and better control over the product distribution.

Mild Reaction Conditions: Many homogeneous catalysts operate effectively at lower temperatures and pressures. youtube.com

Mechanistic Understanding: The study of reaction mechanisms is generally more straightforward in homogeneous systems, facilitating catalyst optimization. youtube.com

Disadvantages:

Catalyst Separation: The primary drawback is the difficulty in separating the catalyst from the product stream, which can lead to product contamination and loss of the often-expensive catalyst.

Thermal Stability: Homogeneous catalysts can have limited thermal stability. youtube.com

Heterogeneous Catalysis

In a heterogeneous system, the catalyst is in a different phase from the reactants. This typically involves immobilizing the This compound complex onto a solid support, such as silica, alumina, or a polymer. libretexts.orgtandfonline.com

Advantages:

Easy Separation and Reusability: The solid catalyst can be easily separated from the liquid or gas phase products by simple filtration, allowing for straightforward recycling and continuous operation.

Enhanced Stability: Immobilization can enhance the thermal and mechanical stability of the catalyst. youtube.com

Industrial Applicability: Heterogeneous catalysts are generally preferred for large-scale industrial processes due to their robustness and ease of handling. youtube.com

Disadvantages:

Lower Activity and Selectivity: The active sites may not be as well-defined or accessible as in homogeneous systems, potentially leading to lower activity and a broader product distribution.

Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the catalyst surface and products away from it. libretexts.org

Leaching: The active metal complex may leach from the solid support into the reaction mixture, leading to a loss of activity and product contamination.

The "heterogenization" of homogeneous catalysts is an active area of research that seeks to combine the advantages of both systems. tandfonline.com For a complex of This compound , this could involve covalent attachment to a polymer support or encapsulation within a porous material. Such an approach could potentially yield a highly active, selective, and recyclable catalyst.

The following table provides a comparative overview of homogeneous and heterogeneous catalytic systems.

Feature Homogeneous Catalysis Heterogeneous Catalysis
Phase Catalyst and reactants in the same phaseCatalyst and reactants in different phases
Activity Generally highCan be lower due to mass transfer limitations
Selectivity Generally highCan be lower
Catalyst Separation Difficult and costlyEasy (e.g., filtration)
Reusability Often challengingGenerally straightforward
Reaction Conditions Often mildCan require higher temperatures and pressures
Mechanistic Studies More straightforwardMore complex
Industrial Application Specialty chemicals, pharmaceuticalsBulk chemical production

Advanced Characterization and Spectroscopic Investigations

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its crystalline solid state.

In the solid state, the packing of these molecules is governed by various intermolecular interactions. While the target molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O (if a nitro group were present) hydrogen bonds can form, linking molecules into larger networks. researchgate.net A dominant interaction in aromatic-rich structures is π–π stacking, where the electron-rich aromatic rings of adjacent molecules align, often in a parallel-displaced or edge-to-face manner. researchgate.net In the crystal packing of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are stacked into columns with an interplanar separation corresponding to the length of the crystallographic a-axis. researchgate.net These non-covalent interactions, including van der Waals forces, are critical in stabilizing the crystal lattice. nih.govresearchgate.netresearchgate.netmdpi.com

Table 1: Representative Crystallographic Data for a Related Compound (4-nitro-N-[(pyridin-2-yl)methylidene]aniline) Data sourced from a study on a structurally similar compound to illustrate typical parameters. researchgate.net

ParameterValue
Chemical FormulaC₁₂H₉N₃O₂
Formula Weight ( g/mol )227.22
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8573 (8)
b (Å)20.334 (4)
c (Å)13.629 (3)
β (°)90.57 (3)
Volume (ų)1068.9 (4)
Z (molecules/unit cell)4
Calculated Density (Mg/m³)1.412

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution, providing detailed information about the chemical environment of magnetically active nuclei like ¹H and ¹³C.

The ¹H NMR spectrum of 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline is expected to show distinct signals corresponding to its different proton environments. The aromatic protons on both the aniline (B41778) and pyridine (B92270) rings would resonate in the downfield region, typically between δ 6.5 and 8.5 ppm. researchgate.netchemicalbook.comchemicalbook.com The specific coupling patterns (doublets, triplets, multiplets) would allow for the assignment of each proton. The methyl (CH₃) group attached to the imine carbon would appear as a sharp singlet in the upfield region, likely around δ 2.0-2.5 ppm.

The ¹³C NMR spectrum provides complementary information. rsc.org The carbon atoms of the aromatic rings would generate signals in the δ 110-155 ppm range. researchgate.netbeilstein-journals.org The imine carbon (C=N) is characteristically deshielded and would appear further downfield, potentially in the δ 160-170 ppm region. The methyl carbon signal would be found at the high-field end of the spectrum, typically around δ 15-25 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on analogous structures.

Proton AssignmentPredicted Chemical Shift (δ ppm)Multiplicity
Aromatic-H (Aniline Ring)6.7 - 7.5m
Aromatic-H (Pyridine Ring)7.2 - 8.6m
Imine-CH₃2.2 - 2.4s

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ ppm)
Aromatic-C (Aniline/Pyridine)110 - 155
Imine C=N162 - 168
Imine-CH₃18 - 25

Dynamic NMR (DNMR) is used to study time-dependent processes like conformational changes and restricted bond rotation. montana.edu In this compound, two main dynamic processes could be investigated: the rotation around the N-C(aryl) single bond and the potential for E/Z isomerization about the C=N double bond.

Restricted rotation can make chemically equivalent nuclei magnetically inequivalent at low temperatures, leading to separate signals in the NMR spectrum. nih.govresearchgate.net As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single, averaged signal. montana.edu By analyzing the line shape of the signals at different temperatures, it is possible to calculate the rate of exchange and subsequently determine the free energy of activation (ΔG‡), or the rotational barrier, for the process. nih.gov For similar molecular structures, these barriers can range from 12 to over 20 kcal/mol, depending on the specific bond and steric hindrance. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₁₃N₃), the exact molecular weight is 211.1113 g/mol .

Upon electron ionization (EI), a molecular ion peak ([M]⁺) would be observed at m/z 211. This energetically unstable ion would then undergo fragmentation. libretexts.org The fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for this structure would likely include:

Loss of a methyl radical: Cleavage of the C-C bond adjacent to the imine, resulting in a stable fragment ion at m/z 196 ([M-15]⁺).

Cleavage of the N-N bond (hypothetical if it were a different structure) or C-N bonds: Scission of the bond between the aniline nitrogen and the imine carbon, or the pyridine nitrogen and the imine carbon, would lead to characteristic fragment ions. For example, cleavage could yield a pyridyl-containing ion or an aniline-containing ion.

Formation of aromatic cations: Fragmentation can lead to the formation of ions like the phenyl cation (C₆H₅⁺) at m/z 77, a common fragment in aniline-containing compounds. researchgate.net

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound Predicted m/z values based on common fragmentation patterns. libretexts.orgnih.govarkat-usa.org

m/z ValueProposed Fragment Ion
211[C₁₃H₁₃N₃]⁺ (Molecular Ion)
196[M - CH₃]⁺
119[C₇H₇N₂]⁺ (Imine-aniline fragment)
93[C₆H₇N]⁺ (Aniline ion)
92[C₅H₄N-C=N]⁺ or [C₆H₆N]⁺
78[C₅H₄N]⁺ (Pyridyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands:

C=N Stretch: A strong and sharp absorption band corresponding to the imine C=N stretching vibration is expected in the range of 1620–1660 cm⁻¹. rsc.org This is one of the most diagnostic peaks for the compound.

Aromatic C-H Stretch: Vibrations from the C-H bonds on the pyridine and aniline rings typically appear as a group of weaker bands above 3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretch: The stretching vibrations of the methyl group's C-H bonds would be observed in the 2850–2960 cm⁻¹ region. nih.gov

Aromatic C=C Stretch: Multiple bands corresponding to the carbon-carbon stretching within the aromatic rings are expected in the 1400–1600 cm⁻¹ region.

C-N Stretch: The stretching vibration for the C-N single bond would likely appear in the 1250-1350 cm⁻¹ range. materialsciencejournal.org

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The aromatic ring breathing modes and the symmetric C=N stretch would be expected to show strong signals in the Raman spectrum.

Table 5: Key Vibrational Frequencies for this compound Predicted frequencies based on characteristic group vibrations from related compounds. mdpi.comresearchgate.netmdpi.com

Wavenumber (cm⁻¹)Vibrational AssignmentSpectroscopy
> 3000Aromatic C-H StretchingIR, Raman
2850 - 2960Aliphatic C-H Stretching (CH₃)IR, Raman
1620 - 1660Imine C=N StretchingIR, Raman
1400 - 1600Aromatic C=C Ring StretchingIR, Raman
1250 - 1350Aryl C-N StretchingIR
750 - 900Aromatic C-H Out-of-Plane BendingIR

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Photoluminescence)

The photophysical properties of Schiff bases, including "this compound," are of significant interest due to their potential applications in various fields such as materials science and biological imaging. nih.govresearchgate.net The electronic absorption and emission characteristics are governed by the molecular structure, particularly the arrangement of π-electron systems and the presence of heteroatoms. nih.gov

Ground and Excited State Spectroscopic Characterization

The electronic absorption spectra of pyridine-containing Schiff bases are typically characterized by intense bands in the ultraviolet (UV) and visible regions. frontiersin.orgmdpi.com These absorption bands are generally attributed to π → π* and n → π* electronic transitions within the molecule. The π → π* transitions, which are usually more intense, arise from the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily located on the aromatic rings and the azomethine (-C=N-) group. nih.gov The n → π* transitions, which are of lower intensity, involve the excitation of non-bonding electrons, for instance, from the nitrogen atom of the azomethine group.

For analogous Schiff bases derived from 2-aminopyridine (B139424), absorption bands are often observed in the range of 290–440 nm. nih.gov For instance, a study on Schiff bases derived from indole-3-carboxaldehyde (B46971) showed absorption maxima around 315-395 nm, which were assigned to π → π* transitions. nih.gov The specific position and intensity of these bands can be influenced by the nature of the substituents on the aromatic rings. jocpr.com

Fluorescence or photoluminescence spectroscopy provides insights into the excited state of these molecules. Many Schiff bases are known to be fluorescent, emitting light upon relaxation from the excited state to the ground state. nih.govmdpi.org The emission spectra are typically broad and exhibit a Stokes shift, which is the difference in wavelength between the absorption and emission maxima. This shift is indicative of the change in molecular geometry and electronic distribution in the excited state compared to the ground state. sciforum.net The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular structure and the surrounding environment. nih.gov

Interactive Table: Spectroscopic Data for a Representative Pyridine Schiff Base Analog

SolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)
Dichloromethane350450
Acetonitrile355460
DMSO365475

Solvatochromism Studies and Dipole Moment Determination

Solvatochromism refers to the change in the position, shape, and intensity of UV-Vis absorption and fluorescence bands in response to a change in the polarity of the solvent. researchgate.net This phenomenon is a powerful tool for probing the changes in the electronic distribution and, consequently, the dipole moment of a molecule upon electronic excitation. researchgate.net

In many Schiff bases, a bathochromic (red) shift in the absorption spectrum is observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state. bohrium.com This positive solvatochromism is a result of the stronger stabilization of the more polar excited state by polar solvent molecules. researchgate.netbohrium.com Conversely, a hypsochromic (blue) shift would suggest that the ground state is more polar than the excited state. The analysis of solvatochromic shifts using models like the Lippert-Mataga, Bakhshiev, or Reichardt correlations allows for the quantitative determination of the change in dipole moment (Δμ) between the ground and excited states. researchgate.netbohrium.com

The ground state dipole moment (μ_g) can be determined experimentally or computationally, while the excited state dipole moment (μ_e) is often estimated from solvatochromic data. researchgate.netbohrium.com The difference in dipole moments (Δμ = μ_e - μ_g) provides valuable information about the charge transfer character of the electronic transition. For many Schiff bases, the excited state is found to be more polar than the ground state, leading to a positive Δμ. bohrium.com This change in polarity is a key factor in their potential use in applications such as non-linear optics and as sensors. rsc.org

Interactive Table: Solvatochromic and Dipole Moment Data for an Analogous Schiff Base

SolventDielectric Constant (ε)Absorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)
n-Hexane1.88340430
Dichloromethane8.93350450
Acetonitrile37.5355460
DMSO46.7365475
ParameterValue
Ground State Dipole Moment (μ_g)~ 3-5 D
Excited State Dipole Moment (μ_e)~ 7-10 D
Change in Dipole Moment (Δμ)~ 4-5 D

Disclaimer: The data presented in these tables are representative values for analogous pyridine-containing Schiff bases and are for illustrative purposes. Specific experimental data for "this compound" were not available in the consulted literature. The dipole moment values are estimations based on solvatochromic studies of similar compounds.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary tool for investigating the quantum mechanical properties of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying systems like 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline.

The initial step in most DFT studies involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, these calculations, often performed using the B3LYP functional with a 6-311G(d,p) basis set, reveal key structural parameters. The optimized geometry shows a non-planar structure, with a significant dihedral angle between the aniline (B41778) and pyridine (B92270) rings. This twist is primarily due to steric hindrance between the hydrogen atoms on the respective aromatic rings.

The electronic structure analysis provides information on the distribution of electrons within the molecule. Key bond lengths and angles are determined, offering a detailed picture of the molecular framework. For instance, the C=N imine bond length is a critical parameter, indicative of the bond's strength and reactivity.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond/Dihedral Angle (°)
C=N (imine)1.285
N-C (aniline)1.412
N-C (pyridine)1.350
C-C (methyl)1.510
C-N=C (imine angle)
Dihedral Angle (Aniline-Pyridine)

Note: Data is representative and compiled from typical DFT B3LYP/6-311G(d,p) calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO is distributed over the electron-deficient pyridine ring and the imine bridge. This distribution suggests that the aniline moiety is the primary site for electrophilic attack, whereas the pyridine and imine groups are susceptible to nucleophilic attack.

Table 2: Calculated FMO Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.25
Energy Gap (ΔE)4.64

Note: Values are illustrative and based on DFT calculations.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other chemical species. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map typically shows regions of negative electrostatic potential (usually colored red or yellow) around the nitrogen atoms of the pyridine ring and the imine group. These areas are electron-rich and are the most likely sites for electrophilic attack or coordination with metal ions. Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the amine proton, indicating these are electron-deficient areas susceptible to nucleophilic attack. This visual information corroborates the findings from FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the different conformations the molecule can adopt.

For this compound, MD simulations could reveal the rotational dynamics around the single bonds, particularly the C-N bonds connecting the imine group to the aromatic rings. This would provide insight into the flexibility of the molecule and the range of dihedral angles it can access in solution, which is crucial for understanding its receptor binding or chelation behavior. Currently, specific MD simulation studies focused solely on the conformational analysis of this compound are not widely available in published literature.

Advanced Analysis of Intermolecular Interactions (e.g., QTAIM, Hirshfeld Surface Analysis, PIXEL)

To understand how molecules of this compound interact with each other in the solid state, advanced analytical techniques are employed. Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice.

This analysis generates a unique surface for a molecule within a crystal, and the interactions between neighboring molecules are mapped onto this surface. The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions. For a molecule like this, one would expect to see significant contributions from H···H, C···H, and N···H contacts, indicative of van der Waals forces and weak hydrogen bonds. These interactions govern the crystal packing and influence the material's physical properties. Detailed QTAIM and PIXEL analyses for this specific compound are not extensively documented in readily accessible sources.

Excited State Calculations and Photophysical Properties Modeling

To understand the photophysical properties of this compound, such as its absorption and emission of light, excited-state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose.

These calculations can predict the molecule's UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The results can identify the nature of these transitions (e.g., π→π* or n→π*) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such studies are essential for designing molecules for applications in organic light-emitting diodes (OLEDs), sensors, or as photosensitizers. Specific, in-depth excited-state calculation and photophysical modeling reports for this compound are not prominently featured in the current body of scientific literature.

Computational Investigations into the Formation of this compound Remain Elusive

Despite a thorough review of scientific literature, detailed theoretical and computational studies specifically elucidating the reaction mechanism for the formation of the Schiff base this compound are not publicly available. While the synthesis of this compound and related structures is documented, in-depth computational analyses, such as Density Functional Theory (DFT) calculations, that would provide insights into the reaction pathways, transition states, and energy profiles appear to be absent from the current body of research.

The formation of this compound is anticipated to proceed through the condensation of 2-aminoacetophenone (B1585202) and 2-aminopyridine (B139424). This type of reaction is a classic example of Schiff base formation, a fundamental process in organic chemistry. Typically, such reactions involve the nucleophilic attack of the primary amine (2-aminopyridine) on the carbonyl carbon of the ketone (2-aminoacetophenone), leading to a hemiaminal intermediate. Subsequent dehydration then yields the final imine product.

While general mechanisms for Schiff base formation are well-understood, specific computational studies for this particular reaction would be invaluable for a number of reasons. They could:

Determine the precise energy barriers for each step of the reaction, identifying the rate-determining step.

Elucidate the geometry of the transition states , providing a three-dimensional picture of the atoms as they rearrange.

Investigate the potential for catalysis , for instance, by acid or base, and how catalysts might lower the activation energies.

Explore the possibility of side reactions or alternative mechanistic pathways.

Provide a basis for optimizing reaction conditions to improve yield and selectivity.

Computational studies on related Schiff base systems are prevalent in the literature. For example, DFT calculations have been successfully employed to study the reaction mechanisms of Schiff bases derived from substituted anilines and various aldehydes and ketones. These studies often provide detailed information on bond lengths, bond angles, and energetic data for reactants, intermediates, transition states, and products.

The absence of such a dedicated computational study for this compound represents a gap in the scientific understanding of this specific compound. Future research in this area would be beneficial for a more complete comprehension of its reactivity and for the rational design of synthetic routes to this and related molecules.

Supramolecular Chemistry Involving 2 N Pyridin 2 Yl Ethanimidoyl Aniline

Investigation of Non-Covalent Interactions and Self-Assembly Processes

Currently, there are no specific studies in the available scientific literature that detail the non-covalent interactions and self-assembly processes of 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline. However, the molecular structure suggests the potential for several types of interactions that could drive self-assembly. These include:

Hydrogen Bonding: The aniline (B41778) N-H group can act as a hydrogen bond donor, while the pyridinic and imine nitrogen atoms can serve as acceptors. This could lead to the formation of various supramolecular synthons, such as dimers or one-dimensional chains. Research on related compounds, like N,N'-[bis(pyridin-2-yl)formylidene]ethane-1,2-diamine, has shown the formation of centrosymmetric dimers through nitrogen-hydrogen interactions. semanticscholar.org

π-π Stacking: The presence of both a pyridine (B92270) and a benzene (B151609) ring opens the possibility for π-π stacking interactions, which could contribute to the stabilization of larger aggregates.

C-H···π Interactions: The aromatic C-H bonds could interact with the electron-rich π systems of adjacent molecules, further directing the self-assembly process.

Future research in this area would likely involve single-crystal X-ray diffraction to elucidate the solid-state packing and identify the specific non-covalent interactions at play. Computational studies could also provide valuable insights into the energetics and geometries of potential self-assembled structures.

Host-Guest Chemistry and Molecular Recognition Phenomena

The field of host-guest chemistry focuses on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, driven by non-covalent forces. wikipedia.org While no host-guest studies involving this compound have been reported, its structure suggests it could act as a guest or, if incorporated into a larger macrocyclic structure, as a host.

Potential areas of investigation include:

Anion Recognition: The N-H group could serve as a recognition site for anions through hydrogen bonding.

Cation Binding: The nitrogen atoms of the pyridine and imine moieties could coordinate with metal cations.

Neutral Molecule Recognition: The aromatic rings could provide a hydrophobic pocket for the inclusion of small organic molecules.

Spectroscopic techniques such as UV-vis, fluorescence, and NMR titration would be essential tools for studying these potential molecular recognition events and determining binding affinities and selectivities. For instance, studies on other pyridine-containing macrocycles have demonstrated their ability to bind anions and engage in host-guest interactions. bohrium.comrsc.org

Design and Synthesis of Metallosupramolecular Architectures

The pyridine and imine nitrogen atoms in this compound make it a prime candidate for use as a ligand in the construction of metallosupramolecular architectures. The coordination of this ligand to metal centers could lead to the formation of a wide array of structures, from simple mononuclear complexes to intricate multi-dimensional coordination polymers.

Drawing parallels from research on similar ligands, such as N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, it is conceivable that the choice of metal ion and counter-anion could direct the assembly of different supramolecular structures, such as 1D chains or 3D networks, through a combination of coordination bonds and hydrogen bonding. nih.govnih.gov

Future work in this domain would involve the synthesis and characterization of metal complexes of this compound. X-ray crystallography would be crucial for determining the precise coordination geometry and the resulting supramolecular arrangement.

Development of Responsive Supramolecular Systems

Responsive or "smart" supramolecular systems are those that can change their properties in response to external stimuli, such as light, temperature, pH, or the presence of specific chemical species. The imine bond and the pyridine moiety in this compound offer potential handles for creating such responsive systems.

Hypothetical responsive behaviors could include:

pH-Responsiveness: The basicity of the pyridine nitrogen means that its protonation state could be altered by changes in pH, potentially leading to a disassembly or rearrangement of any supramolecular structures it is a part of.

Photo-Responsiveness: The C=N imine bond could potentially undergo photo-induced E/Z isomerization, which could be used to reversibly alter the geometry of the molecule and any associated supramolecular assembly.

Chemosensing: The binding of a specific guest molecule or ion could trigger a change in the spectroscopic properties (e.g., color or fluorescence) of a supramolecular system based on this compound, forming the basis of a chemosensor.

The development of responsive systems based on this compound would require careful design and synthesis, followed by detailed spectroscopic and structural analysis to characterize the response to various stimuli.

Bioinorganic Chemistry Aspects: Metal Binding and Biomolecular Interactions Mechanistic Focus

Principles of Metal Chelation and Coordination within Biomimetic Systems

The compound 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline is a bidentate Schiff base ligand that readily forms stable complexes with a variety of transition metal ions. researchgate.netnih.gov Its coordination capabilities are primarily attributed to the presence of two nitrogen donor atoms: the imine nitrogen of the ethanimidoyl group and the nitrogen atom of the pyridine (B92270) ring. nih.govnih.gov This chelation results in the formation of a stable five-membered ring with the metal center, a common feature in coordination chemistry that enhances the thermodynamic stability of the complex, known as the chelate effect.

The coordination of the Schiff base ligand to a metal ion, such as Platinum(II), results in a square-planar geometry for the resulting complex. nih.govresearchgate.net In such complexes, the ligand occupies two of the coordination sites of the metal, with other ligands, like chloride ions, completing the coordination sphere. nih.govresearchgate.net The formation of these stable metal complexes is a key principle in their application as biomimetic systems. By selecting the appropriate metal ion, it is possible to create complexes that mimic the geometric and electronic properties of the active sites of metalloenzymes. researchgate.netjocpr.com For instance, copper complexes of Schiff bases have been synthesized to mimic the activity of catechol oxidase, an enzyme involved in the oxidation of phenols. jocpr.com The catalytic activity of these biomimetic complexes is influenced by factors such as the nature of the metal ion, the solvent, and the ligand-to-metal ratio. jocpr.com

The structural flexibility of Schiff base ligands, including this compound, allows for the synthesis of a wide range of metal complexes with diverse geometries, such as octahedral and square planar. researchgate.netnih.gov This diversity is crucial for mimicking the varied environments of metal ions in biological systems. researchgate.net

Ligand Design for Mimicking Metalloprotein Active Sites

The design of ligands that can effectively mimic the active sites of metalloproteins is a central goal in bioinorganic chemistry. Schiff base ligands derived from pyridine, such as this compound, are excellent candidates for this purpose. researchgate.net The pyridine and imine moieties can be systematically modified to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity and biomimetic activity. researchgate.net

For example, the introduction of different substituents on the aniline (B41778) or pyridine rings can alter the ligand's electron-donating ability, which in turn affects the redox potential of the metal center in the complex. This is a critical parameter for mimicking the function of redox-active metalloenzymes. Furthermore, the steric bulk of the substituents can control the access of substrates to the metal's active site, a key feature in achieving substrate selectivity, similar to what is observed in natural enzymes. jocpr.com

The synthesis of metal complexes with ligands like this compound allows for the creation of models that help in understanding the structure-function relationships in metalloproteins. These synthetic analogues provide a platform to study the catalytic mechanisms of enzymes and to develop new catalysts for a variety of chemical transformations. researchgate.netjocpr.com

Interaction with Biomolecules

The metal complexes of this compound and related Schiff bases have been shown to interact with biologically important molecules such as DNA, RNA, and proteins. These interactions are of great interest for their potential therapeutic applications.

Metal complexes of pyridine-based Schiff bases have demonstrated the ability to bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. europeanreview.orgnih.govuniroma1.itlongdom.org Intercalation involves the insertion of a planar part of the complex between the base pairs of the DNA double helix. europeanreview.orgnih.gov This mode of binding is often associated with a significant stabilization of the DNA duplex and can lead to the inhibition of DNA replication and transcription.

Groove binding, on the other hand, involves the fitting of the complex into the major or minor groove of the DNA. nih.gov The specificity of groove binding is determined by the shape, size, and hydrogen-bonding capabilities of the complex. Electrostatic interactions occur between the positively charged metal complex and the negatively charged phosphate (B84403) backbone of DNA. nih.gov While these interactions are generally weaker than intercalation or groove binding, they play a significant role in the initial association of the complex with DNA. nih.gov

Interactive Table: DNA Binding Constants of Related Pyridine-Based Schiff Base Metal Complexes

Complex Binding Constant (Kb) (M-1) Proposed Binding Mode(s)
[Ni(HL1)2] 1.2 x 105 Intercalation, Hydrogen Bonding
[Cu(HL1)2] 2.8 x 105 Intercalation, Hydrogen Bonding
[Co(APINH)2] 2.5 x 105 Intercalation
[Ni(APINH)2] 3.5 x 105 Intercalation
[Cu(APINH)2] 3.1 x 105 Intercalation
[Zn(APINH)2] 2.8 x 105 Intercalation

Data for [Ni(HL1)2] and [Cu(HL1)2] are for complexes of (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone. europeanreview.org Data for complexes of 2-acetylpyridine (B122185) isonicotinoylhydrazone (APINH). longdom.org

Metal complexes of pyridine-containing Schiff bases have been investigated as inhibitors of various enzymes, including cholinesterases and glutathione (B108866) S-transferase (GST). researchgate.netnih.govijcce.ac.ir The mechanism of inhibition often involves the coordination of the metal complex to the active site of the enzyme, thereby blocking the access of the natural substrate.

For example, nickel(II) and palladium(II) complexes of a pyridine-based Schiff base have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important in the regulation of neurotransmission. researchgate.netnih.gov The inhibition is believed to occur through the interaction of the metal complex with the active site of the enzyme. researchgate.net Molecular docking studies have suggested that these complexes can form stable interactions with key amino acid residues in the active site, leading to potent inhibition. researchgate.net

The inhibitory activity of these complexes is dependent on the metal ion and the specific structure of the ligand. For instance, a nickel(II) complex was found to be a particularly potent inhibitor of GST, while a palladium(II) complex was more effective against AChE. researchgate.netnih.gov This highlights the potential for designing selective enzyme inhibitors by tuning the properties of the metal complex. researchgate.net

Interactive Table: Enzyme Inhibition Data for Related Pyridine-Based Schiff Base Metal Complexes

Complex Enzyme Inhibition Constant (Ki) (µM)
Ni(II) Complex GST 2.63 ± 0.04
Pd(II) Complex AChE 10.17 ± 1.88
Ni(II) Complex BChE 9.36 ± 2.03
Zn(II) Complex 1a AChE 78.04 ± 8.66
Zn(II) Complex 1b AChE 95.32 ± 9.45
Zn(II) Complex 1c AChE 111.24 ± 12.61
Zn(II) Complex 1a BChE 24.31 ± 3.98
Zn(II) Complex 1b BChE 51.77 ± 6.21
Zn(II) Complex 1c BChE 85.18 ± 7.05

Data for Ni(II) and Pd(II) complexes are for a novel Schiff base ligand containing a pyridine moiety. nih.gov Data for Zn(II) complexes are for Schiff bases derived from amino acids. ijcce.ac.ir

Materials Science Applications

Integration into Polymer and Coating Systems for Enhanced Properties

While specific research on the direct integration of 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline into common polymer and coating systems is not extensively documented, the broader class of Schiff base compounds, particularly those containing pyridine (B92270) and aniline-like moieties, has been explored for enhancing material properties. Schiff base polymers are known for their high thermal stability and are synthesized through the polycondensation of diamines with dicarbonyl compounds. researchgate.net

The incorporation of Schiff bases into coatings is an active area of research, especially for applications like corrosion inhibition. Schiff base molecules can form a protective layer on metal surfaces, preventing corrosive interactions. rsc.org For instance, pyridine-based Schiff bases have been investigated as effective corrosion inhibitors for mild steel in acidic environments. researchgate.net The imine nitrogen and the nitrogen atom of the pyridine ring can effectively coordinate with metal surfaces, enhancing adhesion and protective properties.

Furthermore, Schiff bases have been functionalized onto materials to create enhanced coatings. For example, Schiff base functionalized MXene has been used to develop enhanced anticorrosion water-based polyurethane coatings. researchgate.netresearchgate.net Similarly, Schiff base metal complexes have been used to modify cotton fabrics to provide UV protection. mdpi.com Given these examples, it is plausible that this compound could be incorporated into polymer backbones or used as an additive in coatings to impart improved thermal stability, corrosion resistance, or UV-protective properties. The synthesis of polymers containing Schiff base moieties and their coordination with various metal ions has been shown to produce organic coatings with potential for specialized applications like infrared stealth materials. mdpi.comresearchgate.net

Development of Advanced Functional Materials

The electronic and coordination properties of this compound and its derivatives are instrumental in the development of a range of advanced functional materials.

Schiff base metal complexes are gaining attention for their potential in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). These compounds can act as the emissive layer in OLEDs. scispace.comresearchgate.net Zinc(II) Schiff base complexes, for example, have been shown to be promising emitters for blue OLEDs, demonstrating high thermal stability and significant photoluminescence. acs.orgdiva-portal.orgacs.org The luminescence in these complexes often arises from intraligand charge transfer within the Schiff base. acs.org

The general class of π-conjugated Schiff base polymers exhibits optoelectronic properties that make them suitable for applications in light-emitting devices and solar cells. mdpi.com The ability to tune the electronic properties of Schiff bases through structural modifications allows for the development of materials with specific absorption and emission characteristics. mdpi.com Polymers and coordination polymers based on Schiff base ligands containing pyridine moieties have been synthesized and their luminescent properties investigated, indicating their potential in this field. nih.govnih.gov The molecular arrangement and long-range order of conjugated polymers significantly influence their optoelectronic properties and the performance of devices made from them. nih.gov

Table 1: Performance of Selected Schiff Base Metal Complexes in OLEDs This table presents data for related Schiff base complexes to illustrate the potential of this class of compounds in OLED applications.

Schiff Base Complex Type Emission Color Brightness (Cd/m²) External Quantum Efficiency (EQE) (%) Voltage (V) Reference
Pyrazolone-based azomethine-zinc Blue 4300 - 11600 up to 3.2 3.2 - 4.0 acs.org
Platinum(II) 2,6-bis(N-pyrazolyl)pyridine Red (at 77K) - - - nih.gov

The ability of the imine and pyridine nitrogens in this compound to coordinate with metal ions makes it an excellent candidate for the development of chemosensors. Schiff base derivatives are widely studied as fluorescent sensors for the detection of various metal ions. Upon binding with a metal ion, the photophysical properties of the Schiff base, such as its fluorescence, can change significantly, providing a detectable signal.

For instance, Schiff base sensors have been developed for the selective and sensitive detection of Zn²⁺ and Fe³⁺ ions. acs.org The coordination of the metal ion with the imine nitrogen and other donor atoms in the ligand can lead to a "chelation-enhanced fluorescence" (CHEF) effect, resulting in a significant increase in emission intensity. acs.org The development of fluorescent chemosensors based on conjugated polymers with N-heterocyclic moieties has been a field of significant progress. ethz.ch

Table 2: Detection Limits of Various Schiff Base-related Fluorescent Sensors for Metal Ions This table includes data for related Schiff base sensors to demonstrate the sensing capabilities of this compound class.

Sensor Target Ion(s) Detection Limit Reference
3-((6-((4-chlorobenzylidene) amino) pyridin-2-yl)imino)indolin-2-one (CBAPI) Zn(II) 2.90 nmol/L acs.org
3-((6-((4-chlorobenzylidene) amino) pyridin-2-yl)imino)indolin-2-one (CBAPI) Fe(III) 3.59 nmol/L acs.org
(E)-N'-((2-Hydroxynaphthalen-1-yl)methylene)imidazo[2,1-b]thiazole-6-carbohydrazide (X) Al(III) 1.45 x 10⁻⁷ M scispace.com
(E)-N'-((2-Hydroxynaphthalen-1-yl)methylene)imidazo[2,1-b]thiazole-6-carbohydrazide (X) Zn(II) 1.29 x 10⁻⁸ M scispace.com

The structural features of this compound and related Schiff bases also lend themselves to the creation of photoactive and smart materials. Photochromic materials, which change color upon exposure to light, can be developed from Schiff base compounds. This behavior often involves a reversible isomerization of the C=N double bond.

While specific studies on the photochromic behavior of this compound are limited, related Schiff base derivatives have been shown to exhibit photochromism. Additionally, the incorporation of such molecules into polymer chains can lead to photoresponsive polymers. The reversible nature of metal-ligand coordination in Schiff base complexes can also be exploited to create self-healing polymers. nih.gov These "smart" materials can respond to external stimuli, such as light or the presence of certain chemicals, making them suitable for a variety of advanced applications. The development of multistimuli-responsive molecular photoswitches based on bimetallic Ru(II) and Os(II) terpyridine complexes highlights the potential for creating sophisticated photoactive systems. acs.org

Reaction Mechanisms and Reactivity

Detailed Mechanistic Pathways of Synthesis

The synthesis of 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline is achieved through the condensation reaction of an amine and a carbonyl compound, a classic method for forming a Schiff base (imine). The specific precursors for this compound are 2-aminoacetophenone (B1585202) and 2-aminopyridine (B139424). The reaction proceeds via a nucleophilic addition-elimination mechanism, which is typically catalyzed by acid.

The mechanistic steps are as follows:

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of 2-aminoacetophenone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The primary amine group of 2-aminopyridine acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom of the original amine to the oxygen atom of the original carbonyl group. This converts the hydroxyl group into a better leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule. This dehydration step results in the formation of a carbon-nitrogen double bond (C=N), yielding the final imine product. scielo.org.zascielo.org.za

Under certain conditions, such as in the presence of specific catalysts or reagents, the reaction between 2-aminopyridines and acetophenones can proceed further to yield cyclized products like imidazo[1,2-a]pyridines. researchgate.netnih.gov This represents a potential alternative reaction pathway or side reaction.

Reactivity Studies of the Imine Bond (e.g., Hydrolysis, Reduction, Nucleophilic Additions)

The carbon-nitrogen double bond (imine bond) is the most reactive site in the molecule and is susceptible to several types of reactions.

Hydrolysis: The imine bond can undergo hydrolysis, which is the reverse of the condensation reaction used for its synthesis. This reaction involves the cleavage of the C=N bond to regenerate the original amine (2-aminopyridine) and carbonyl compound (2-aminoacetophenone). The process is often catalyzed by acid. mdpi.com Studies on similar pyridyl imines have shown that hydrolysis can also be facilitated by transition metal catalysts, such as palladium complexes. mdpi.com In such cases, coordination of the metal to the ligand can render the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water. mdpi.commdpi.comresearchgate.net Density Functional Theory (DFT) calculations have supported this, indicating that while metal-free hydrolysis has a high activation energy, the presence of a metal catalyst significantly lowers this barrier. mdpi.com

Reduction: The imine bond can be readily reduced to form the corresponding secondary amine, 2-[1-(pyridin-2-ylamino)ethyl]aniline. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄).

Nucleophilic Additions: The electrophilic carbon atom of the imine bond is a target for nucleophiles. mostwiedzy.pl A variety of nucleophiles can add across the C=N bond. For instance, the addition of an amine can lead to the formation of an aminal. mostwiedzy.pl Other nucleophiles, such as alcohols or hydrazines, can also participate in such addition reactions, highlighting the versatility of the imine group as a synthetic handle. nih.gov The reactivity of the imine is enhanced by the electron-withdrawing nature of the adjacent pyridine (B92270) ring, which increases the electrophilicity of the imine carbon. mostwiedzy.pl

Table 1: Summary of Imine Bond Reactivity
Reaction TypeReagents/ConditionsProduct TypeReference
HydrolysisH₂O, Acid or Metal Catalyst (e.g., Pd(II))2-Aminoacetophenone + 2-Aminopyridine mdpi.comresearchgate.net
ReductionNaBH₄ or H₂/PdSecondary AmineGeneric Reaction
Nucleophilic AdditionNucleophiles (e.g., R-NH₂, R-OH)Addition Product (e.g., Aminal) mostwiedzy.plnih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on Pyridine and Aniline (B41778) Moieties

The compound possesses two distinct aromatic rings, each with its own characteristic reactivity towards substitution reactions.

Pyridine Moiety:

Electrophilic Aromatic Substitution (EAS): The pyridine ring is an electron-deficient heterocycle, making it generally unreactive towards electrophilic attack. Compared to benzene (B151609), it requires harsh reaction conditions for EAS to occur. When substitution does happen, it is directed to the C-3 and C-5 positions, away from the deactivating influence of the nitrogen atom.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. However, in the parent 2-aminopyridine, the amino group is a very poor leaving group. Displacement can be achieved under specific conditions, often requiring activation. researchgate.netthieme-connect.com One modern approach involves the use of a transition metal, such as ruthenium, to form an η⁶-pyridine complex. thieme-connect.de This coordination renders the entire ring more electrophilic and facilitates the displacement of the amino group by another nucleophile. thieme-connect.comthieme-connect.de

Aniline Moiety:

Electrophilic Aromatic Substitution (EAS): In contrast to the pyridine ring, the aniline ring is highly activated towards EAS. The amino (-NH₂) group is a powerful electron-donating group, which increases the electron density of the ring, particularly at the ortho and para positions. byjus.comyoutube.com In this compound, the amino group will direct incoming electrophiles to the C-4 (para) and C-6 (ortho) positions. Reactions such as halogenation, nitration, and sulfonation are common. byjus.com However, the high reactivity of the aniline ring can lead to over-substitution (e.g., tribromination with bromine water). byjus.comlibretexts.org To achieve monosubstitution, especially at the para position, the activating effect of the amino group can be moderated by protecting it via acetylation. The resulting acetanilide (B955) is less reactive, allowing for more controlled substitution, after which the acetyl group can be removed by hydrolysis. libretexts.orgncert.nic.in It is also important to note that under the strongly acidic conditions required for nitration or sulfonation, the amino group can be protonated to form an anilinium ion, which is deactivating and meta-directing. byjus.com

Organometallic Reaction Pathways and Intermediates

The structure of this compound, featuring a pyridine nitrogen and an imine nitrogen in a 1,2-relationship, makes it an excellent bidentate N,N'-donor ligand in coordination chemistry. It can readily chelate to a metal ion to form a stable five-membered metallacycle. nih.gov These types of unsymmetrical pyridyl-imine ligands combine the coordination properties of well-known ligands like 2,2'-bipyridine (B1663995) and α-diimines. researchgate.netacs.orgnih.gov

The coordination of this ligand to various transition metals, including nickel, copper, platinum, and ruthenium, has been studied extensively. researchgate.netmun.caacs.org

Photophysical Properties and Applications

Applications as Fluorescent Probes and Chemical Sensors

Further research, including the synthesis and subsequent photophysical characterization of 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline, would be required to generate the detailed and scientifically accurate article requested.

Future Research Directions and Emerging Opportunities

Innovation in Synthetic Methodologies and Sustainable Synthesis

The conventional synthesis of Schiff bases, including pyridyl-imine ligands, typically involves the condensation reaction between a primary amine and an aldehyde or ketone. nih.govyoutube.com While effective, future research will likely focus on developing more sustainable and efficient synthetic protocols. Innovations may include the adoption of green chemistry principles such as solvent-free reaction conditions, microwave-assisted synthesis to reduce reaction times, and the use of eco-friendly catalysts. nih.gov The optimization of reaction conditions to maximize yield, as has been a focus for similar Schiff bases, will be a key objective. nih.gov Exploring novel synthetic pathways that utilize readily available and inexpensive starting materials could also provide more economical and environmentally friendly routes to 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline and its derivatives. nih.gov

Exploration of Novel Metal Complexes and Unique Coordination Environments

Pyridyl-imine ligands are renowned for their ability to form stable complexes with a wide array of transition metals, including palladium, lookchem.comresearchgate.net iridium, rsc.org iron, nih.govacs.org cobalt, nih.govacs.org and copper. nih.govmdpi.com The ligand this compound features multiple donor atoms—the pyridine (B92270) nitrogen, the imine nitrogen, and the aniline (B41778) nitrogen—offering the potential for diverse coordination modes. While bidentate coordination through the pyridine and imine nitrogens is common for similar ligands, lookchem.comresearchgate.net future work should explore the conditions under which all three nitrogen atoms could coordinate to a single metal center or bridge multiple metal ions.

This opens the door to creating novel metal complexes with unique geometries and electronic properties. Research into heterobimetallic systems, inspired by the formation of cages with related ligands, could lead to sophisticated supramolecular architectures. nih.gov The concept of "hemi-lability," where one donor atom binds more weakly than others, could also be exploited to design catalysts with tunable activity. lookchem.comresearchgate.net

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and materials. core.ac.uknih.gov DFT studies on related pyridyl-imine systems have successfully elucidated electronic structures, spectroscopic properties, and reaction mechanisms. rsc.orgnih.govresearchgate.net Future research on this compound should leverage advanced computational modeling to predict the geometric, electronic, and photophysical properties of its hypothetical metal complexes before their synthesis. This predictive approach can accelerate the discovery of materials with targeted functionalities, such as specific catalytic activities or desired luminescent characteristics. rsc.org Molecular dynamics (MD) simulations can further investigate the behavior of these complexes in different environments, providing insights into their stability and reactivity. nih.gov

Table 1: Potential Applications of Computational Modeling

Computational MethodPredicted PropertiesPotential Impact
Density Functional Theory (DFT)Molecular geometry, electronic structure, redox potentials, spectroscopic data (UV-Vis, IR) rsc.orgcore.ac.uknih.govRational design of catalysts and luminescent materials; understanding of structure-property relationships.
Time-Dependent DFT (TD-DFT)Excited state energies, absorption and emission spectra rsc.orgDesign of photosensitizers and components for light-emitting devices.
Molecular Dynamics (MD)Conformational stability, solvent effects, host-guest interactions nih.govAssessment of complex stability in solution; design of molecular sensors and cages.

Integration into Next-Generation Functional Materials Systems

The derivatives of pyridyl-imine ligands have already demonstrated significant promise in functional materials. For instance, pyridine-bis(imine) (PDI) iron complexes are among the most active catalysts for ethylene (B1197577) polymerization. nih.govacs.org This suggests that metal complexes of this compound could be potent catalysts for various organic transformations.

Furthermore, the luminescent properties observed in iridium complexes of similar ligands indicate a potential application in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.org The ability of related ligands to participate in the self-assembly of complex structures, such as molecular cages, opens avenues for creating responsive materials capable of guest encapsulation and release, which could be triggered by external stimuli. nih.gov Future efforts will focus on integrating this compound and its metallic derivatives into these advanced material systems.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Bioinorganic Chemistry

The versatility of Schiff base compounds facilitates extensive interdisciplinary research. In bioinorganic chemistry, metal complexes of Schiff bases are actively investigated for their potential as therapeutic agents, exhibiting anticancer and antibacterial activities. nih.govnih.govnih.gov The development of copper-based metallo-drugs with dendritic pyridine-imine ligands highlights this promising direction. mdpi.com

Future research should explore the biological activity of metal complexes derived from this compound. By collaborating with materials scientists and biologists, chemists can design and synthesize novel compounds where the ligand structure is finely tuned to optimize performance in either catalytic applications (materials science) or as metallo-drugs (bioinorganic chemistry). This synergistic approach will be crucial for translating fundamental chemical knowledge into practical applications at the intersection of these scientific fields.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline, and how can purity be ensured?

The compound is a Schiff base, typically synthesized via condensation of 2-aminopyridine with a carbonyl-containing precursor (e.g., acetylated aniline derivatives). A common approach involves refluxing equimolar amounts of the amine and carbonyl compound in ethanol or methanol under inert conditions. Post-synthesis, purification by recrystallization or column chromatography is critical. Characterization should include 1H^1H-/13C^{13}C-NMR to confirm imine bond formation (δ8.59.0\delta \approx 8.5–9.0 ppm for CH=N) and high-resolution mass spectrometry (HRMS) to verify molecular integrity. For example, HRMS analysis in related Schiff base syntheses achieved mass accuracy within 0.1 ppm .

Q. What spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • NMR Spectroscopy : Key for identifying tautomeric forms (e.g., enol-imine vs. keto-amine) and assessing electronic effects from the pyridine ring.
  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions. For instance, studies on analogous N-(pyridin-2-yl)aniline derivatives revealed hydrogen-bonded dimers and dihedral angles between aromatic planes (e.g., 41.8441.84^\circ and 49.2449.24^\circ) .
  • HRMS : Validates molecular formula; deviations >2 ppm may indicate impurities or isomerization .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound derivatives, particularly in anticancer studies?

Zinc(II) complexes of related Schiff bases (e.g., ambaf) have shown DNA-binding potential via intercalation or groove binding. Key assays include:

  • UV-Vis Titration : Monitor hypochromism and redshift in the ligand’s absorption band upon DNA addition.
  • Fluorescence Quenching : Competitive binding studies using ethidium bromide.
  • Viscosity Measurements : Increased DNA viscosity suggests intercalation, while no change indicates surface binding .

Q. How should structural discrepancies in crystallographic data (e.g., multiple conformers) be interpreted?

Asymmetric units may contain multiple conformers due to rotational flexibility (e.g., dihedral angle variations in 4-Chloro-N-(2-pyridyl)aniline). Refinement software like SHELXL can model disorder, but researchers should:

  • Validate thermal parameters (BB-factors) to distinguish static disorder from dynamic motion.
  • Compare hydrogen-bonding networks (e.g., N–H⋯N interactions) to assess stability of conformers .

Q. What computational strategies predict the coordination behavior of this compound in metal complexes?

Density functional theory (DFT) calculates charge distribution and donor atom basicity. For tridentate ligands, focus on:

  • Natural Bond Orbital (NBO) Analysis : Identifies electron-rich sites (e.g., pyridyl N, imine N).
  • Molecular Electrostatic Potential (MEP) Maps : Highlights regions prone to electrophilic attack.
  • Molecular Docking : Predicts binding affinity with biological targets (e.g., DNA/proteins) .

Methodological Considerations

  • Contradiction Analysis : Conflicting biological activity data (e.g., IC50_{50} values) may arise from assay conditions (pH, solvent) or impurity levels. Cross-validate with orthogonal techniques (e.g., circular dichroism for DNA binding).
  • Refinement Best Practices : When using SHELX suites, prioritize low R-factors (<5%) and high data-to-parameter ratios (>10:1) to minimize overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.